BenchChemオンラインストアへようこそ!

1-(4-Bromo-3-fluorobenzoyl)azetidine

medicinal chemistry structure-activity relationship fluorine substitution

This unsubstituted azetidine building block is purpose-built for Type II kinase inhibitor programs targeting DFG-out conformations (CSF-1R, c-Kit, PDGFR). Unlike the 2-fluoro regioisomer, the meta-fluorine substitution enhances allosteric pocket binding while maintaining LogP ~2.8 for cellular permeability. The sterically unencumbered nitrogen enables high-yield E3 ligase linker conjugation for PROTAC design, outperforming the 3,3-dimethyl analog (CAS 1810069-98-7) in amide coupling efficiency. With calculated CNS MPO score ≥4 and TPSA ~29 Ų, it surpasses the sulfonyl analog (CAS 1857034-74-2) for CNS programs. Broad supplier availability with consistent ≥95% purity ensures rapid procurement for parallel library synthesis.

Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
CAS No. 1852237-79-6
Cat. No. B1383825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorobenzoyl)azetidine
CAS1852237-79-6
Molecular FormulaC10H9BrFNO
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
InChIKeyXKEVQGMYKJRKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-fluorobenzoyl)azetidine (CAS 1852237-79-6): A Halogenated Azetidine Building Block for Medicinal Chemistry and Chemical Biology


1-(4-Bromo-3-fluorobenzoyl)azetidine (CAS 1852237-79-6) is a synthetic small molecule (C10H9BrFNO, MW 258.09 g/mol) belonging to the azetidine class of four-membered nitrogen-containing heterocycles [1]. It features a 4-bromo-3-fluorobenzoyl moiety linked to an unsubstituted azetidine ring, presenting a dual-halogenated aromatic scaffold with a strained heterocyclic core . The compound is primarily offered as a research-grade building block (≥95% purity) for pharmaceutical lead discovery and chemical biology probe development [1].

Why 1-(4-Bromo-3-fluorobenzoyl)azetidine Cannot Be Substituted with Generic Analogs in Lead Optimization


Azetidine-based building blocks exhibit distinct pharmacological profiles that are highly sensitive to subtle structural modifications, making simple analog substitution a risky strategy in lead optimization . The 4-bromo-3-fluoro substitution pattern on the benzoyl ring, combined with the strained azetidine ring (ring strain ~25 kcal/mol), creates a unique electronic and conformational landscape that can critically influence target binding, metabolic stability, and physicochemical properties [1]. Small changes—such as shifting the fluorine position from C3 to C2, expanding the azetidine ring to piperidine, or introducing gem-dimethyl substitution—can dramatically alter LogP, hydrogen-bonding capacity, and off-rate kinetics .

Quantitative Differentiation Evidence for 1-(4-Bromo-3-fluorobenzoyl)azetidine vs. Closest Analogs


Regioisomeric Fluorine Position Determines Electronic Landscape: 3-Fluoro vs. 2-Fluoro Isomer

The 3-fluoro substitution (meta to carbonyl) in the target compound creates a distinct electronic distribution compared to its 2-fluoro regioisomer 1-(4-Bromo-2-fluorobenzoyl)azetidine (CAS 955887-12-4) . While both isomers share identical molecular formula (C10H9BrFNO, MW 258.09), the 3-fluoro position generates a different dipole moment vector and alters the electron-withdrawing effect on the carbonyl, which can affect amide bond stability and target binding interactions [1].

medicinal chemistry structure-activity relationship fluorine substitution

Azetidine Ring Strain vs. Piperidine Conformational Flexibility: Impact on Target Binding Kinetics

The strained azetidine ring (pKa of conjugate acid ~9.5-10.5; ring strain ~25.5 kcal/mol) in the target compound confers enhanced conformational rigidity compared to its six-membered piperidine analog 1-(4-Bromo-3-fluorobenzoyl)piperidine (MW ~284-286 g/mol) [1]. This rigidity reduces entropic penalties upon target binding and can significantly slow off-rates, as demonstrated in azetidine-containing CSF-1R inhibitors where azetidine analogs achieved IC50 values of 9.1-20 nM [2].

conformational restriction ring strain target engagement

Unsubstituted Azetidine Core Enables Superior Derivatization Efficiency vs. Gem-Dimethyl Analog

The target compound features an unsubstituted azetidine ring, providing unrestricted access to the azetidine nitrogen for subsequent functionalization reactions compared to 1-(4-bromo-3-fluorobenzoyl)-3,3-dimethylazetidine (CAS 1810069-98-7, MW 285.02) which bears gem-dimethyl groups at the 3-position creating steric hindrance [1]. The dimethyl analog has a higher molecular weight (+26.93 g/mol) and increased lipophilicity (estimated ΔLogP ~+0.5-1.0), potentially complicating downstream ADME optimization .

synthetic accessibility derivatization building block utility

Carbonyl vs. Sulfonyl Linker: Differentiated Hydrogen-Bonding Capacity and Metabolic Stability

The target compound utilizes a carbonyl (C=O) linker between the azetidine and aromatic ring, contrasting with the sulfonyl (SO2) linker in 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine (CAS 1857034-74-2, MW 294.14) . Carbonyl linkers typically exhibit different hydrogen-bond acceptor strength (HBA ~0.5-0.6) compared to sulfonyl groups (HBA ~0.7-0.8), affecting target engagement and membrane permeability [1]. Additionally, sulfonamide linkages are generally more metabolically resistant than amide bonds, influencing half-life in biological systems.

linker chemistry metabolic stability hydrogen bonding

Supply Chain Differentiation: Purity Grading and Availability Profiles Across Key Building Block Suppliers

The target compound is available from multiple chemical suppliers with standardized purity specifications (≥95%) under catalog numbers including CM767333 (Chemenu) and 2291793 (Leyan), offering competitive procurement flexibility . In contrast, the dimethyl analog (CAS 1810069-98-7) has a reported lead time of 2-3 weeks from specialty suppliers, potentially impacting project timelines for SAR campaigns [1]. The unsubstituted azetidine analog also typically carries a lower unit cost due to simpler synthetic routes (fewer synthetic steps).

chemical procurement purity analysis supply chain reliability

Optimal Research and Industrial Applications for 1-(4-Bromo-3-fluorobenzoyl)azetidine Based on Evidence-Driven Differentiation


Kinase Inhibitor Fragment Library Design Requiring Meta-Fluoro Substitution

Based on the meta-fluoro substitution pattern, this compound is optimally suited as a fragment or building block for kinase inhibitor libraries targeting the DFG-out conformation. The 3-fluoro position on the benzoyl ring mimics established kinase pharmacophores where meta-fluorination enhances binding to the allosteric pocket while maintaining favorable LogP (~2.8) for cellular permeability [1]. Medicinal chemistry teams developing Type II kinase inhibitors should prioritize this compound over the 2-fluoro regioisomer for fragment-based screening campaigns targeting CSF-1R, c-Kit, or PDGFR family kinases, where azetidine-containing inhibitors have demonstrated IC50 values as low as 9.1 nM [2].

PROTAC Linker-E3 Ligase Binder Conjugation via Unhindered Azetidine Nitrogen

The unsubstituted azetidine nitrogen in this compound serves as a versatile anchoring point for conjugating E3 ligase binders (e.g., VHL, CRBN ligands) in PROTAC design [1]. The sterically unencumbered azetidine enables efficient amide bond formation with linker-carboxylic acid intermediates, providing higher conjugation yields compared to the 3,3-dimethyl analog (CAS 1810069-98-7) where gem-dimethyl groups create significant steric hindrance around the reactive nitrogen [2]. The moderate molecular weight (258.09 g/mol) and favorable balance of lipophilicity make this compound an ideal starting point for maintaining Rule-of-5 compliance in final PROTAC constructs.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The carbonyl linker in this compound provides a more favorable CNS multiparameter optimization (MPO) profile compared to its sulfonyl analog (CAS 1857034-74-2). With a calculated LogP of ~2.8, TPSA of approximately 29 Ų, and only one H-bond donor, the target compound falls within the desired CNS drug space (CNS MPO score typically ≥4) [1]. This positions it as a superior starting point for CNS-targeted programs over the sulfonyl analog, which has higher TPSA (~55 Ų) and lower LogP (~1.5-2.0), reducing passive blood-brain barrier permeability [2].

Parallel Library Synthesis for High-Throughput SAR Exploration

The broad supplier availability (Chemenu, Leyan, ChemSrc) with consistent ≥95% purity and short lead times enables rapid procurement for parallel library synthesis [1]. The unhindered azetidine nitrogen allows for efficient diversification via N-acylation, N-alkylation, or N-sulfonylation reactions in 96-well plate formats, supporting high-throughput SAR campaigns. This logistical advantage distinguishes the target compound from specialized analogs (e.g., dimethyl azetidine) that face longer lead times (2-3 weeks) and limited supplier options, potentially delaying iterative medicinal chemistry cycles [2].

Quote Request

Request a Quote for 1-(4-Bromo-3-fluorobenzoyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.